molecular formula C9H9FN2O3 B3150028 4-fluoro-N,N-dimethyl-3-nitrobenzamide CAS No. 682757-41-1

4-fluoro-N,N-dimethyl-3-nitrobenzamide

Cat. No.: B3150028
CAS No.: 682757-41-1
M. Wt: 212.18 g/mol
InChI Key: ZPSIPYXUASFMTQ-UHFFFAOYSA-N
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Description

4-fluoro-N,N-dimethyl-3-nitrobenzamide is an organic compound with the molecular formula C9H9FN2O3 and a molecular weight of 212.18 g/mol . It is characterized by the presence of a fluoro group, a nitro group, and a dimethylamide group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-fluoro-N,N-dimethyl-3-nitrobenzamide typically involves the nitration of 4-fluoro-N,N-dimethylbenzamide. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the meta position relative to the fluoro group . Industrial production methods may involve similar nitration reactions but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-fluoro-N,N-dimethyl-3-nitrobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-fluoro-N,N-dimethyl-3-nitrobenzamide is used in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential pharmacological properties, including anti-inflammatory and antimicrobial activities, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N,N-dimethyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro group can enhance the compound’s binding affinity to certain proteins, while the dimethylamide group can influence its solubility and stability .

Comparison with Similar Compounds

4-fluoro-N,N-dimethyl-3-nitrobenzamide can be compared with other similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound that contribute to its distinct chemical behavior and research applications.

Properties

IUPAC Name

4-fluoro-N,N-dimethyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O3/c1-11(2)9(13)6-3-4-7(10)8(5-6)12(14)15/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSIPYXUASFMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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